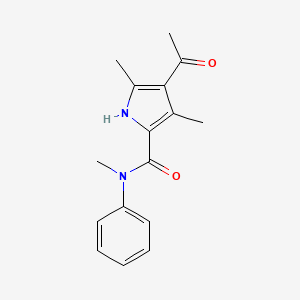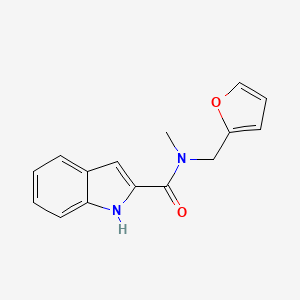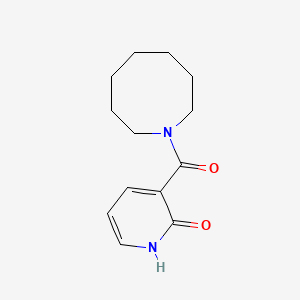
4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide, also known as APTC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. APTC is a pyrrole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
The mechanism of action of 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer. Additionally, 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of COX-2 in cancer cells. 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and to protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its potential applications in various fields. However, 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide exposure in lab experiments.
未来方向
There are several future directions for the study of 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide, including the development of novel synthesis methods, the investigation of its potential applications in other fields, and the exploration of its mechanism of action. Additionally, the use of 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide in combination with other compounds or therapies may enhance its therapeutic potential and reduce its potential toxicity. Further research is needed to fully understand the potential of 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide and to develop effective strategies for its use in various fields.
Conclusion:
In conclusion, 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail. 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has shown promise for its potential anti-inflammatory, anti-cancer, and neuroprotective effects, and further research is needed to fully understand its therapeutic potential.
合成方法
4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide can be synthesized using various methods, including the reaction of 4-acetyl-3,5-dimethylpyrrole-2-carboxylic acid with phenylhydrazine in the presence of a dehydrating agent. Another method involves the reaction of 4-acetyl-3,5-dimethylpyrrole-2-carboxylic acid with phenylhydrazine in the presence of a coupling reagent. The yield of 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide varies depending on the synthesis method used, and the purity of the compound can be improved using different purification techniques.
科学研究应用
4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has also been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. In immunology, 4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide has been studied for its potential to modulate the immune response, as it has been shown to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-14(12(3)19)11(2)17-15(10)16(20)18(4)13-8-6-5-7-9-13/h5-9,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUIOYGYDAAQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N,3,5-trimethyl-N-phenyl-1H-pyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide](/img/structure/B7476052.png)
![2-[[4-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B7476060.png)



![2-[(1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carbonyl)amino]benzoic acid](/img/structure/B7476084.png)
![5-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7476109.png)

![N-[4-[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]phenyl]propanamide](/img/structure/B7476118.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7476121.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B7476124.png)

![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)